molecular formula C10H7NO2S B8561055 2-Phenoxythiazole-4-carbaldehyde

2-Phenoxythiazole-4-carbaldehyde

Cat. No.: B8561055
M. Wt: 205.23 g/mol
InChI Key: LTCAMJOUWGMXSQ-UHFFFAOYSA-N
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Description

2-Phenoxythiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole core substituted with a phenoxy group at position 2 and an aldehyde functional group at position 4. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, provides a rigid scaffold for chemical modifications. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-phenoxy-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C10H7NO2S/c12-6-8-7-14-10(11-8)13-9-4-2-1-3-5-9/h1-7H

InChI Key

LTCAMJOUWGMXSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CS2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Phenoxy vs. Methoxyphenyl (0.75 similarity): The 4-methoxyphenyl group in 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde donates electron density via resonance, increasing reactivity in cross-coupling reactions compared to the phenoxy group’s electron-withdrawing nature. However, the aldehyde at position 5 in this analog reduces its steric accessibility compared to position 4 in the parent compound .
  • Phenoxy vs. Phenyl (0.64–0.67 similarity): Replacing the phenoxy group with phenyl (as in 2-Phenylthiazole-4/5-carbaldehyde) removes oxygen-mediated polarity, enhancing lipophilicity. This shift impacts solubility and bioavailability, making phenyl-substituted analogs more suitable for hydrophobic environments like lipid membranes .

Aldehyde Position and Reactivity

  • Position 4 vs. 5: The aldehyde at position 4 in this compound allows for regioselective reactions (e.g., Knoevenagel condensations) due to reduced steric hindrance compared to position 5 derivatives. For example, 2-Phenylthiazole-5-carbaldehyde shows slower reaction kinetics in aldehyde-mediated couplings .

Heterocycle Variations

  • Thienopyridine vs. Thiazole (0.62 similarity): Thieno[2,3-b]pyridine-2-carbaldehyde’s fused-ring system increases aromatic surface area, enabling stronger π-π interactions in protein binding. This structural feature is absent in thiazole-based compounds, highlighting divergent applications in drug discovery .

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